Dimethyl 2-amino-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
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Overview
Description
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound featuring multiple functional groups, including amino, fluorophenyl, methoxyphenyl, oxo, and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. Key steps include the formation of the quinoline core, introduction of the amino group, and subsequent functionalization with fluorophenyl, methoxyphenyl, and trifluoromethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes, including continuous flow chemistry and automated synthesis platforms. These methods ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-QUINOLINEDICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-HYDROXYPHENYL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-QUINOLINEDICARBOXYLATE
- DIMETHYL 2-AMINO-1-(3-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-QUINOLINEDICARBOXYLATE
Uniqueness
The uniqueness of DIMETHYL 2-AMINO-1-(3-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-QUINOLINEDICARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds.
Properties
Molecular Formula |
C33H28F4N2O6 |
---|---|
Molecular Weight |
624.6 g/mol |
IUPAC Name |
dimethyl 2-amino-1-(3-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C33H28F4N2O6/c1-43-20-13-11-17(12-14-20)22-16-24-27(29(40)26(22)31(41)44-2)25(21-9-4-5-10-23(21)33(35,36)37)28(32(42)45-3)30(38)39(24)19-8-6-7-18(34)15-19/h4-15,22,25-26H,16,38H2,1-3H3 |
InChI Key |
SFZAADYGRHRXBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC(=CC=C4)F)N)C(=O)OC)C5=CC=CC=C5C(F)(F)F)C(=O)C2C(=O)OC |
Origin of Product |
United States |
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